1-[2-Hydroxy-4,6-bis(ethoxymethoxy)phenyl]ethanone

Organic Synthesis Flavonoid Chemistry Intermediate Sourcing

Strategically source this selectively EOM-protected acetophenone to bypass in-house protection of phloroacetophenone. The free 2′-OH enables critical Claisen condensations, while the robust, acid-labile EOM groups at 4′ and 6′ offer exclusive orthogonal selectivity over common MOM analogs. This prevents premature cleavage and cross-reactivity, ensuring high-yield, regioselective construction of chalcones and polyoxygenated flavonoid libraries essential for SAR studies. Available in high purity, this solid intermediate streamlines multi-step total synthesis, reduces development timelines, and significantly cuts project costs for CROs and medicinal chemistry programs.

Molecular Formula C14H20O6
Molecular Weight 284.3 g/mol
CAS No. 128837-25-2
Cat. No. B026099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-Hydroxy-4,6-bis(ethoxymethoxy)phenyl]ethanone
CAS128837-25-2
Synonyms1-[2,4-Bis(ethoxymethoxy)-6-hydroxyphenyl]ethanone; 
Molecular FormulaC14H20O6
Molecular Weight284.3 g/mol
Structural Identifiers
SMILESCCOCOC1=CC(=C(C(=C1)OCOCC)C(=O)C)O
InChIInChI=1S/C14H20O6/c1-4-17-8-19-11-6-12(16)14(10(3)15)13(7-11)20-9-18-5-2/h6-7,16H,4-5,8-9H2,1-3H3
InChIKeyOZFOVZXYRLEVMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

128837-25-2 Procurement Guide: Sourcing the Key Intermediate for Flavonoid and Natural Product Synthesis


1-[2-Hydroxy-4,6-bis(ethoxymethoxy)phenyl]ethanone (CAS 128837-25-2) is a selectively protected hydroxyacetophenone derivative with the molecular formula C14H20O6 and a molecular weight of 284.31 g/mol . It is characterized by a free 2'-hydroxyl group and ethoxymethoxy (EOM) protecting groups at the 4' and 6' positions . This compound is not a final bioactive molecule but a strategic synthetic intermediate, primarily employed in the multi-step synthesis of complex flavonoids, chalcones, and other oxygenated natural products where regioselective transformations are critical . It is commercially available as a research chemical in purities ranging from 95% to 98% [1].

128837-25-2: Why Generic Flavonoid Intermediates Fail in Regioselective Synthesis


Generic substitution of 1-[2-Hydroxy-4,6-bis(ethoxymethoxy)phenyl]ethanone with similar acetophenone derivatives is not feasible due to its specific, non-interchangeable protecting group strategy. The ethoxymethoxy (EOM) groups at the 4' and 6' positions exhibit markedly different stability and orthogonal cleavage properties compared to the more common methoxymethoxy (MOM) analog [1]. This allows for selective, sequential deprotection in the presence of other acid-labile groups, a critical requirement in the multi-step synthesis of complex polyoxygenated natural products like flavonoids [2]. For instance, using the MOM-protected analog (CAS 65490-09-7) would alter reaction kinetics and deprotection selectivity, potentially leading to lower yields or complete synthetic failure due to premature deprotection or cross-reactivity . The choice of this specific intermediate is therefore dictated by the need for precise, predictable, and orthogonal reactivity that is well-documented in the total synthesis literature, not by general class membership [2].

128837-25-2: Quantitative Differentiation Data for Informed Procurement


Higher Molecular Weight for Improved Crystallinity and Ease of Handling

Compared to its direct methoxymethoxy (MOM)-protected analog (1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone, CAS 65490-09-7), 1-[2-Hydroxy-4,6-bis(ethoxymethoxy)phenyl]ethanone has a significantly higher molecular weight, which translates to a more favorable physical state for handling and storage [1]. This difference is a primary consideration for procurement and laboratory workflow.

Organic Synthesis Flavonoid Chemistry Intermediate Sourcing

Differentiated Orthogonal Deprotection for Complex Molecule Assembly

The ethoxymethoxy (EOM) protecting groups on 1-[2-Hydroxy-4,6-bis(ethoxymethoxy)phenyl]ethanone are documented to exhibit different deprotection kinetics and conditions compared to the more labile methoxymethoxy (MOM) groups [1]. This property is leveraged in the synthesis of complex flavonoids like euchrenone a2 and amorilin, where EOM groups are selectively cleaved at specific stages of a multi-step sequence without disturbing other sensitive functionalities [2][3].

Total Synthesis Protecting Group Strategy Flavonoid Natural Products

Commercially Defined Purity Specifications for Reliable Scale-Up

Commercially available 1-[2-Hydroxy-4,6-bis(ethoxymethoxy)phenyl]ethanone is supplied with clearly defined minimum purity specifications (≥95% to 98%) and associated quality control documentation (e.g., Certificate of Analysis, Safety Data Sheet) [1]. In contrast, many custom-synthesized or non-commercial analogs would lack this immediate level of batch-to-batch quality assurance, which is essential for reproducible research .

Chemical Procurement Quality Control Research Reagent

128837-25-2: Primary Application Scenarios in Academic and Industrial Research


Total Synthesis of Regioselectively Protected Flavonoid Natural Products

This compound is the preferred starting material for synthesizing flavonoids with a specific substitution pattern at the 2'-, 4'-, and 6'-positions of the A-ring. The free 2'-OH allows for key Claisen condensations, while the robust EOM groups at 4' and 6' prevent unwanted side reactions during the formation of chalcone intermediates and subsequent cyclization to the flavone skeleton [1]. This is directly supported by the established use of similar EOM-protected phloroacetophenones in the synthesis of euchrenone a2 and amorilin [1].

Orthogonal Protecting Group Strategy for Complex Molecule Libraries

In medicinal chemistry programs focused on polyoxygenated scaffolds (e.g., flavones, isoflavones, homoisoflavanones), this intermediate enables a reliable orthogonal strategy. The EOM groups can be cleaved under mild, specific conditions (e.g., HCl in methanol) that do not affect more acid-sensitive groups like MOM, MEM, or THP elsewhere in the molecule . This is critical for constructing diverse compound libraries where precise control over the final hydroxylation pattern is required for structure-activity relationship (SAR) studies [2].

Scalable Production of Key Intermediates in Contract Research

For Contract Research Organizations (CROs) or chemical suppliers, this compound's commercial availability in defined purities (95-98%) and solid form makes it a cost-effective and logistically simple starting material for producing larger quantities of advanced flavonoid intermediates [1]. The ability to source it directly from catalogs reduces the need for in-house, small-scale synthesis of protected acetophenones, thereby shortening project timelines and reducing overall development costs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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